2-methoxy-1-azaspiro[4.4]non-1-ene
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Overview
Description
2-methoxy-1-azaspiro[44]non-1-ene is a spirocyclic compound characterized by a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-azaspiro[4.4]non-1-ene can be achieved through several synthetic routes. One notable method involves the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro[4.4]nonenone ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-azaspiro[4.4]non-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-methoxy-1-azaspiro[4.4]non-1-ene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an angiogenesis inhibitor.
Materials Science: Its spirocyclic framework can be utilized in the design of new materials with specific properties.
Biological Studies: The compound can be used to study biological pathways and mechanisms, especially those related to its inhibitory effects on endothelial migration.
Mechanism of Action
The mechanism of action of 2-methoxy-1-azaspiro[4.4]non-1-ene involves its interaction with specific molecular targets and pathways. For instance, as an angiogenesis inhibitor, it inhibits endothelial migration induced by vascular endothelial growth factor (VEGF). This inhibition is crucial in preventing the growth and metastasis of tumor cells .
Comparison with Similar Compounds
Similar Compounds
Azaspirene: A compound with a similar spirocyclic structure, known for its angiogenesis inhibitory properties.
Pseurotins: Another class of spirocyclic compounds with biological activity.
Synerazol: Shares structural similarities with 2-methoxy-1-azaspiro[4.4]non-1-ene.
Uniqueness
This compound stands out due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This unique feature differentiates it from other similar compounds and may contribute to its distinct applications in various fields.
Properties
IUPAC Name |
2-methoxy-1-azaspiro[4.4]non-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-11-8-4-7-9(10-8)5-2-3-6-9/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXUIWPMJKGTGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2(CCCC2)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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